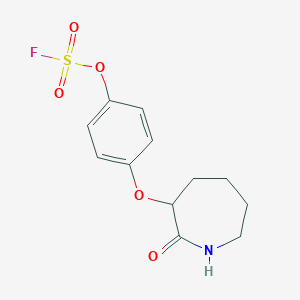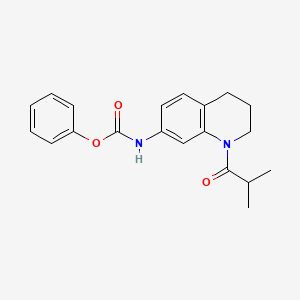
3-(4-Fluorosulfonyloxyphenoxy)-2-oxoazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the oxoazepane ring, followed by the introduction of the phenoxy and fluorosulfonyloxy groups . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxoazepane ring would likely adopt a puckered conformation due to the strain of the seven-membered ring. The phenoxy and fluorosulfonyloxy groups would be attached to the ring at the 3-position.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the fluorosulfonyloxy group, which is a good leaving group . This could make the compound susceptible to nucleophilic attack, leading to substitution reactions . The oxoazepane ring could also undergo ring-opening reactions under certain conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorosulfonyloxy group could increase the compound’s polarity, affecting its solubility in different solvents. The oxoazepane ring could also influence the compound’s conformation and, consequently, its physical properties.
Aplicaciones Científicas De Investigación
Comprehensive Analysis of “3-(4-Fluorosulfonyloxyphenoxy)-2-oxoazepane” Applications
Organic Synthesis: The compound “3-(4-Fluorosulfonyloxyphenoxy)-2-oxoazepane” plays a significant role in organic synthesis. Its ability to introduce sulfonyl fluoride groups into organic molecules is crucial for the development of new synthetic routes. This process, known as fluorosulfonylation, is a concise and efficient approach for producing sulfonyl fluorides, which are valuable intermediates in the synthesis of complex organic compounds .
Chemical Biology: In chemical biology, sulfonyl fluorides, such as those derived from “3-(4-Fluorosulfonyloxyphenoxy)-2-oxoazepane”, are used as probes and reagents. They can act as inhibitors or modulators of biological processes, providing insights into enzyme function and mechanism .
Drug Discovery: The introduction of sulfonyl fluoride groups has been shown to enhance the pharmacological profile of certain drugs. The compound’s derivatives can serve as potent agents with improved activity and selectivity, making them valuable in the development of new medications .
Materials Science: Sulfonyl fluorides are also utilized in materials science for the modification of surfaces and the creation of novel materials with specific properties. The derivatives of “3-(4-Fluorosulfonyloxyphenoxy)-2-oxoazepane” can be used to introduce functionality to polymers and other materials .
Photoredox Catalysis: The compound is involved in photoredox catalysis, where it can generate fluorosulfonyl radicals under light irradiation. These radicals are essential for the fluorosulfonylation of olefins, a reaction that is gaining attention due to its potential in synthesizing valuable sulfonyl fluoride-containing compounds .
Antineoplastic Activity: Research has indicated that derivatives of “3-(4-Fluorosulfonyloxyphenoxy)-2-oxoazepane” exhibit antineoplastic activity. They have been tested as inhibitors of topoisomerase II in cancer cells, showing promise as potential cancer therapeutics .
Inertial Measurement/Navigation Systems: Although not directly related to the compound itself, the identifier “EN300-7554351” is associated with a precision fiber optic inertial measurement unit (IMU) developed by EMCORE. This IMU is used in applications where GPS is unavailable, such as drones, dismounted soldier applications, oil and gas exploration, and aeronautics and aviation .
Precision Targeting and Line-of-Sight Stabilization: The EMCORE EN-300 IMU, referred to as “EN300-7554351”, provides enhanced performance for precision targeting and line-of-sight stabilization in military and civilian applications. Its advanced design and signal processing capabilities make it suitable for high-accuracy navigation and positioning tasks .
Mecanismo De Acción
The mechanism of action of this compound would depend on its reactivity and the specific conditions of the reaction. For example, if the compound were used as a reagent in a substitution reaction, the fluorosulfonyloxy group could leave, creating a reactive intermediate that could then react with a nucleophile .
Safety and Hazards
As with any chemical compound, handling “3-(4-Fluorosulfonyloxyphenoxy)-2-oxoazepane” would require appropriate safety precautions. The compound could potentially be hazardous if ingested, inhaled, or if it comes into contact with the skin or eyes . Always refer to the material safety data sheet (MSDS) for detailed safety information .
Direcciones Futuras
The study of “3-(4-Fluorosulfonyloxyphenoxy)-2-oxoazepane” and similar compounds could open up new possibilities in various fields of chemistry . For example, the unique reactivity of these compounds could be exploited to develop new synthetic methods . Additionally, these compounds could have potential applications in the development of new materials or pharmaceuticals .
Propiedades
IUPAC Name |
3-(4-fluorosulfonyloxyphenoxy)-2-oxoazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO5S/c13-20(16,17)19-10-6-4-9(5-7-10)18-11-3-1-2-8-14-12(11)15/h4-7,11H,1-3,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUSKOUAUCDOBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)OC2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorosulfonyloxyphenoxy)-2-oxoazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Fluoro-2-methyl-3-[[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2565827.png)
![2-(1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide](/img/structure/B2565828.png)
![3-amino-N-(4-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2565830.png)

![2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2565832.png)
![3-Phenyl-6-(5-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridazine](/img/structure/B2565833.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2565836.png)

![2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2565840.png)

